Araloside D

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

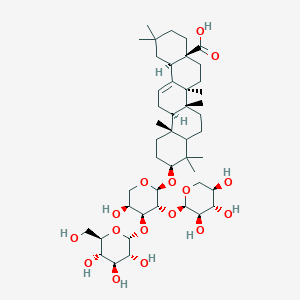

2D Structure

Properties

CAS No. |

135560-19-9 |

|---|---|

Molecular Formula |

C46H74O16 |

Molecular Weight |

883.1 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C46H74O16/c1-41(2)14-16-46(40(55)56)17-15-44(6)22(23(46)18-41)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-45(28,44)7)60-39-36(62-37-33(53)30(50)24(48)20-57-37)35(25(49)21-58-39)61-38-34(54)32(52)31(51)26(19-47)59-38/h8,23-39,47-54H,9-21H2,1-7H3,(H,55,56)/t23-,24-,25+,26-,27?,28-,29+,30+,31-,32+,33-,34-,35+,36-,37-,38-,39+,43+,44-,45-,46+/m1/s1 |

InChI Key |

QISCHUABGXFSHX-VBYDFQJFSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |

Synonyms |

araloside D |

Origin of Product |

United States |

Foundational & Exploratory

Araloside D: An In-depth Technical Guide on its Natural Sources

An extensive review of scientific literature and chemical databases reveals no specific triterpenoid saponin designated as "Araloside D." While the Araloside family of compounds, particularly Aralosides A, B, and C, are well-documented phytochemicals found in various species of the Aralia genus, there is no readily available scientific evidence detailing the existence, natural sources, or isolation of a compound specifically named this compound.

This guide, therefore, provides a comprehensive overview of the known Aralosides and other related oleanane-type triterpenoid saponins found in the Aralia genus, which are of significant interest to researchers, scientists, and drug development professionals. The information presented here is based on available scientific literature and is intended to be a valuable resource for those investigating the rich phytochemistry of the Aralia species.

Natural Sources of Known Aralosides and Related Saponins

The primary sources of Aralosides are plants belonging to the Aralia genus, a member of the Araliaceae family. These plants are distributed across Asia and North America and have a long history of use in traditional medicine.

Table 1: Distribution of Major Aralosides and Related Saponins in Aralia Species

| Plant Species | Plant Part | Isolated Saponins | Reference(s) |

| Aralia elata (Japanese Angelica Tree) | Root Bark | Araloside A, Araloside B, Araloside C | [1][2] |

| Aralia continentalis | Aerial Parts | Chikusetsusaponin IVa, Udosaponin A, Salsoloside C, Udosaponins F and C, Oleanolic acid 28-O-β-D-glucopyranosyl ester, Hederagenin 28-O-β-D-glucopyranosyl ester | |

| Aralia mandshurica | Roots | Araloside A, Araloside C | |

| Aralia nudicaulis (Wild Sarsaparilla) | Leaves | Nudicauloside A, Nudicauloside B, Nudicauloside C, and other known saponins | |

| Aralia armata | Leaves | Aramatoside A, Aramatoside B, and other oleanane-type triterpenoid saponins | |

| Aralia racemosa (American Spikenard) | - | Mentioned to contain Aralosides, specific compounds not detailed in the provided search results. |

Experimental Protocols: Extraction and Isolation of Aralosides

The isolation of Aralosides from plant material typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following is a generalized workflow based on common methodologies described in the literature.

General Workflow for Araloside Isolation

Caption: Generalized workflow for the extraction and isolation of Aralosides.

Detailed Methodologies

1. Extraction:

-

Plant Material Preparation: The selected plant part (e.g., root bark of Aralia elata) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent like methanol or ethanol. This can be done through maceration (soaking at room temperature for an extended period) or reflux extraction (heating the solvent with the plant material) to enhance extraction efficiency. The process is usually repeated multiple times to ensure complete extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This process separates compounds based on their solubility.

-

An initial wash with a nonpolar solvent like n-hexane removes lipids and other nonpolar constituents.

-

Subsequent partitioning with solvents like chloroform and ethyl acetate removes compounds of intermediate polarity.

-

The saponin-rich fraction is typically found in the n-butanol layer due to the polar nature of the glycosidic moieties attached to the triterpenoid aglycone.

-

3. Purification:

-

Column Chromatography: The saponin-rich fraction (e.g., the n-butanol fraction) is subjected to various chromatographic techniques for the separation of individual compounds.

-

Adsorption Chromatography: Silica gel column chromatography is a common initial step. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Size-Exclusion Chromatography: Sephadex LH-20 column chromatography can be used to separate compounds based on their molecular size.

-

-

High-Performance Liquid Chromatography (HPLC): Preparative Reversed-Phase HPLC (RP-HPLC) is often the final step to obtain highly pure compounds. A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

Conclusion

While the specific compound "this compound" remains elusive in the current body of scientific literature, the Aralia genus is a confirmed and rich source of other structurally related oleanane-type triterpenoid saponins, including the well-characterized Aralosides A, B, and C. The methodologies for extracting and isolating these compounds are well-established, providing a solid foundation for researchers interested in the phytochemistry of this medicinally important plant genus. Future phytochemical investigations into less-explored Aralia species may yet lead to the discovery of novel saponins, potentially including the yet-to-be-described this compound. Researchers are encouraged to perform detailed spectroscopic analysis (NMR, MS) to characterize any novel compounds isolated from these sources.

References

Unveiling Araloside D: A Technical Guide to its Discovery, Isolation, and Characterization from Aralia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Araloside D, a notable triterpenoid saponin, has been identified within the genus Aralia, a group of plants with a rich history in traditional medicine. This document provides an in-depth technical guide on the discovery, isolation, and characterization of this compound, with a focus on its origins from Aralia taibaiensis. The methodologies, quantitative data, and structural elucidation presented herein are intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Primary Source

This compound was successfully isolated and identified from the root bark of Aralia taibaiensis Z.Z. Wang et H.C. Zheng.[1][2] This discovery was part of a broader investigation into the chemical constituents of this plant species, which led to the identification of several new oleanane-type triterpenoid saponins.[1][2] The structural elucidation of these compounds has contributed significantly to the understanding of the chemical diversity within the Aralia genus.

Experimental Protocols: From Extraction to Pure Compound

The isolation of this compound involves a multi-step process beginning with the extraction of total saponins from the plant material, followed by a series of chromatographic purifications.

Extraction of Total Saponins

A common and effective method for the initial extraction of total saponins from the dried and powdered root bark of Aralia taibaiensis is ultrasound-assisted extraction (UAE).[3][4][5] This technique offers improved efficiency over conventional methods like heat reflux extraction.[3][4][5]

Ultrasound-Assisted Extraction (UAE) Protocol:

-

Plant Material: Dried and powdered root bark of Aralia taibaiensis.

-

Solvent: 73% Ethanol in water.

-

Solid-to-Liquid Ratio: 1:16 (g/mL).

-

Ultrasonic Treatment Time: 34 minutes.

-

Ultrasonic Treatment Temperature: 61°C.

Following the ultrasonic treatment, the extract is filtered and concentrated under reduced pressure to yield a crude saponin extract.

Chromatographic Isolation and Purification of this compound

The crude saponin extract is subjected to a series of chromatographic steps to isolate and purify this compound.

Step 1: Silica Gel Column Chromatography The crude extract is applied to a silica gel column and eluted with a gradient of chloroform-methanol-water to separate the saponins into several fractions based on polarity.

Step 2: Macroporous Resin Column Chromatography (RP-18) Fractions containing this compound are further purified on a reversed-phase (RP-18) macroporous resin column. Elution is typically performed with a stepwise gradient of methanol in water, allowing for the separation of saponins with similar polarities.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC) The final purification of this compound is achieved using preparative HPLC on an RP-18 column. This step is crucial for obtaining the compound at a high degree of purity.

Preparative HPLC Conditions:

-

Column: Preparative RP-18 column.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detector.

The workflow for the isolation and purification of this compound is depicted in the following diagram:

Structural Elucidation and Data Presentation

The definitive structure of this compound was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Chemical Structure: The elucidated structure of this compound is 3-O-{β-d-glucopyranosyl-(1→2)-[α-l-arabinofuranosyl-(1→4)]-β-D-glucuronopyranosyl}-oleanolic acid 28-O-β-D-glucopyranosyl ester.

Quantitative and Spectroscopic Data

The following tables summarize the key quantitative and spectroscopic data for this compound.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C53H84O23 |

| Molecular Weight | 1092.23 g/mol |

| Appearance | White amorphous powder |

| HRESIMS [M+Na]+ | m/z 1115.5354 (Calculated for C53H84O23Na, 1115.5353) |

Table 2: 1H NMR Spectral Data for this compound (in Pyridine-d5)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| H-3 | 3.42 | dd | 11.6, 4.4 |

| H-12 | 5.48 | t | 3.4 |

| Sugars | |||

| H-1' | 5.12 | d | 7.6 |

| H-1'' | 6.42 | d | 1.2 |

| H-1''' | 5.45 | d | 7.6 |

| H-1'''' | 6.28 | d | 8.0 |

Table 3: 13C NMR Spectral Data for this compound (in Pyridine-d5)

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| Aglycone | Sugars | ||

| C-3 | 88.9 | C-1' | 105.3 |

| C-12 | 122.8 | C-1'' | 109.8 |

| C-13 | 144.3 | C-1''' | 105.8 |

| C-28 | 176.4 | C-1'''' | 95.7 |

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, studies on structurally similar Aralosides, such as Araloside A and C, have revealed significant anti-inflammatory and pro-apoptotic effects. These effects are often mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a critical regulator of inflammatory responses. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Aralosides have been shown to inhibit this pathway, thereby reducing inflammation.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. The detailed protocols for its isolation and the comprehensive spectroscopic data provided in this guide offer a solid foundation for further research and development. Future studies should focus on a more in-depth investigation of its pharmacological properties and the elucidation of its precise mechanisms of action in various biological systems. This will be crucial for unlocking the full therapeutic potential of this intriguing saponin from the Aralia genus.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

physical and chemical properties of Araloside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Araloside D is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities. While research on this compound is not as extensive as for some of its structural relatives, such as Araloside A and C, it holds potential for investigation in various therapeutic areas. This technical guide provides a summary of the available physical and chemical properties of this compound, alongside insights into its potential biological activities and relevant experimental methodologies, drawing from studies on closely related compounds.

Physical and Chemical Properties

Precise experimental data for some physical and chemical properties of this compound are not extensively reported in publicly available literature. The following tables summarize the known and predicted data for this compound.

General and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C46H74O16 | PubChem |

| Molecular Weight | 883.1 g/mol | PubChem |

| CAS Number | Not Available | - |

| Appearance | White powder (predicted) | General knowledge of saponins |

| Melting Point | Data not available | - |

Solubility

| Solvent | Solubility | Notes |

| Water | Data not available | Triterpenoid saponins generally have low water solubility. |

| Methanol | Soluble | Inferred from related compounds. |

| Ethanol | Soluble | Inferred from related compounds. |

| DMSO | Soluble | Inferred from related compounds. |

Spectral Data

| Technique | Expected Characteristics |

| ¹H-NMR | Signals corresponding to a triterpenoid aglycone with multiple methyl groups, olefinic protons, and characteristic signals for sugar moieties. |

| ¹³C-NMR | Resonances for the carbon skeleton of the aglycone, including quaternary carbons, methine, methylene, and methyl groups, as well as signals for the anomeric carbons and other carbons of the sugar chains. |

| IR | Absorption bands for hydroxyl groups (O-H stretching), C-H stretching of alkanes, C=C stretching of the double bond in the aglycone, and C-O stretching of the glycosidic linkages. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, with fragmentation patterns showing the sequential loss of sugar units. |

Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is limited. However, based on the activities of structurally similar compounds like Araloside A and Araloside C, this compound may possess anti-inflammatory, anti-cancer, and cardioprotective properties. The following sections describe potential signaling pathways that may be modulated by this compound, based on research on related compounds.

Potential Anti-Inflammatory Effects

Araloside A has been shown to exhibit anti-inflammatory effects. It is plausible that this compound could exert similar activities by modulating key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Anti-Cancer Effects

Araloside A has demonstrated cytotoxic effects against certain cancer cell lines. This compound may share this anti-cancer potential through the induction of apoptosis.

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism for programmed cell death and a common target for anti-cancer agents.

Caption: Hypothesized induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols

Specific, detailed experimental protocols for the isolation and analysis of this compound are not widely published. However, general methodologies for the extraction, purification, and characterization of triterpenoid saponins from plant materials can be adapted.

General Workflow for Isolation and Characterization

Caption: General workflow for isolating and identifying this compound.

Methodological Details

-

Extraction: Dried and powdered plant material (e.g., from Aralia species) is typically extracted with a polar solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to a series of chromatographic techniques to separate the components. This may include:

-

Liquid-Liquid Partitioning: To separate compounds based on their polarity.

-

Column Chromatography: Using silica gel or reversed-phase (C18) columns to further separate fractions.

-

High-Performance Liquid Chromatography (HPLC): For final purification of the target compound.

-

-

Structural Elucidation: The purified compound is then analyzed using spectroscopic methods to confirm its structure:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete structure of the aglycone and the sugar moieties, as well as their linkage points.

-

Mass Spectrometry (MS): Techniques like ESI-MS/MS can provide the molecular weight and fragmentation patterns, which help in identifying the sugar sequence.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Conclusion

This compound represents a promising, yet understudied, natural product. While specific data on its physical, chemical, and biological properties are still emerging, research on related aralosides provides a strong rationale for further investigation. The methodologies and potential mechanisms of action outlined in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies are warranted to fully characterize this compound and elucidate its pharmacological profile.

Unveiling the Spectroscopic Signature of Araloside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Araloside D, a prominent oleanane-type triterpenoid saponin isolated from the revered medicinal plant Aralia elata, has garnered significant interest within the scientific community. Its complex structure and potential therapeutic applications necessitate a thorough understanding of its physicochemical properties, underpinned by detailed spectroscopic analysis. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound, equipping researchers with the foundational knowledge for its identification, characterization, and further investigation.

Spectroscopic Data Summary

The structural elucidation of this compound, with the molecular formula C₄₆H₇₄O₁₆, relies on a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹³C NMR Spectroscopic Data of this compound (125 MHz, C₅D₅N)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| Aglycone | Glucuronic Acid | ||

| 1 | 38.8 | 1' | 107.2 |

| 2 | 26.7 | 2' | 75.4 |

| 3 | 89.2 | 3' | 78.2 |

| 4 | 39.5 | 4' | 81.5 |

| 5 | 55.8 | 5' | 77.0 |

| 6 | 18.5 | 6' | 176.8 |

| 7 | 33.2 | Arabinose | |

| 8 | 39.9 | 1'' | 111.0 |

| 9 | 48.1 | 2'' | 76.2 |

| 10 | 37.1 | 3'' | 78.0 |

| 11 | 23.8 | 4'' | 72.8 |

| 12 | 122.8 | 5'' | 65.4 |

| 13 | 144.2 | Glucose | |

| 14 | 42.2 | 1''' | 95.8 |

| 15 | 28.3 | 2''' | 74.2 |

| 16 | 23.8 | 3''' | 79.2 |

| 17 | 47.2 | 4''' | 71.8 |

| 18 | 41.8 | 5''' | 78.5 |

| 19 | 46.3 | 6''' | 62.9 |

| 20 | 30.9 | ||

| 21 | 34.2 | ||

| 22 | 33.2 | ||

| 23 | 28.2 | ||

| 24 | 17.0 | ||

| 25 | 15.8 | ||

| 26 | 17.6 | ||

| 27 | 26.2 | ||

| 28 | 176.8 | ||

| 29 | 33.2 | ||

| 30 | 23.8 |

Table 2: Mass Spectrometry Data of this compound

| Technique | Ionization Mode | Mass Analyzed | Observed m/z |

| FAB-MS | Negative | [M-H]⁻ | 897 |

Table 3: Infrared Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400 | O-H stretching (hydroxyl groups) |

| 1730 | C=O stretching (ester) |

| 1650 | C=C stretching (olefinic) |

| 1075 | C-O stretching (glycosidic linkages) |

Experimental Protocols

The acquisition of the spectroscopic data presented above requires precise and standardized experimental procedures. The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from the dried bark of Aralia elata. The general workflow for its extraction and purification is as follows:

-

Extraction: The air-dried and powdered bark of Aralia elata is extracted exhaustively with methanol (MeOH) at room temperature.

-

Concentration and Partitioning: The methanolic extract is concentrated under reduced pressure. The resulting residue is suspended in water (H₂O) and partitioned with n-butanol (n-BuOH).

-

Fractionation: The n-BuOH soluble fraction, which contains the saponins, is subjected to column chromatography on silica gel.

-

Purification: Further purification is achieved through a combination of techniques, including Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to yield pure this compound.

Spectroscopic Analysis

-

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

Samples are dissolved in deuterated pyridine (C₅D₅N).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is performed on a double-focusing mass spectrometer.

-

A glycerol matrix is used.

-

Spectra are acquired in the negative ion mode.

-

IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

-

Samples are prepared as KBr pellets.

-

Wavenumbers are reported in cm⁻¹.

Logical Relationships in Structure Elucidation

The interpretation of spectroscopic data is a logical process that connects spectral features to specific structural moieties of the this compound molecule.

This comprehensive spectroscopic dataset and the detailed experimental protocols provide a solid foundation for researchers working with this compound. Accurate identification and characterization are the first critical steps in unlocking the full potential of this promising natural product in drug discovery and development.

Araloside D: An Inquiry into its Biological Activities

Despite a comprehensive search of available scientific literature, there is currently a notable lack of specific data regarding the biological activities of Araloside D. While numerous studies detail the pharmacological effects of other members of the Araloside family, such as Araloside A and Araloside C, information on this compound remains elusive.

This technical guide aims to provide a transparent overview of the current knowledge landscape. At present, public databases and scientific publications do not contain specific experimental data, quantitative analyses, or detailed protocols pertaining to the biological functions of this compound. Consequently, the core requirements of this guide—structured data tables, detailed experimental methodologies, and signaling pathway diagrams—cannot be fulfilled for this particular compound.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of saponins from the Aralia genus, the existing literature on related compounds may offer some directional insights. For instance, Araloside A has been investigated for its anti-inflammatory and anti-cancer properties, while Araloside C has been studied in the context of cardiovascular protection. However, it is crucial to emphasize that the biological profile of one saponin cannot be directly extrapolated to another, as minor structural variations can lead to significant differences in activity.

The absence of information on this compound presents a clear knowledge gap and a potential opportunity for novel research. Future investigations are warranted to isolate and characterize this compound and to subsequently elucidate its pharmacological properties and potential mechanisms of action. Such studies would be invaluable in determining whether this compound possesses unique therapeutic activities that distinguish it from other known Aralosides.

We encourage the scientific community to undertake exploratory studies on this compound. As new data emerges, this guide will be updated to reflect the evolving understanding of this compound's role in biological systems.

Unveiling the Therapeutic Potential of Araloside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Araloside D, a triterpenoid saponin isolated from the bark of Aralia elata, is emerging as a compound of significant interest within the scientific community. This technical guide synthesizes the current understanding of this compound's therapeutic potential, with a particular focus on its anti-inflammatory and metabolic modulatory effects. Through a comprehensive review of available literature, this document outlines the compound's known mechanisms of action, presents available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways. The information compiled herein aims to provide a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Aralia elata, commonly known as the Japanese angelica tree, has a long history of use in traditional medicine. Its various parts, particularly the root and bark, are rich in bioactive saponins known as aralosides. While several aralosides, such as Araloside A and C, have been investigated for their anti-ulcer, cardioprotective, and anti-tumor properties, this compound (also referred to as elatoside D) has more recently been identified as a promising therapeutic candidate. This guide focuses specifically on the known biological activities of this compound, offering a detailed examination of its potential applications in drug discovery and development.

Therapeutic Potential and Mechanism of Action

Current research indicates that this compound possesses therapeutic potential primarily in the realms of anti-inflammatory and metabolic diseases. Its mechanism of action is attributed to its ability to modulate key signaling pathways involved in inflammation and metabolic regulation.

Anti-Inflammatory Effects via NF-κB Inhibition

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. The inhibition of the NF-κB signaling pathway is a key strategy in the development of anti-inflammatory drugs. Studies have shown that this compound can modulate this pathway, suggesting its potential as an anti-inflammatory agent.

Metabolic Modulation via PPARγ Activation

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization. Activation of PPARγ is the mechanism of action for the thiazolidinedione class of antidiabetic drugs. Research has demonstrated that this compound can significantly activate PPARγ, indicating its potential for the treatment of metabolic disorders such as type 2 diabetes.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound and related compounds from the same study. It is important to note that specific quantitative data for this compound is limited in the currently available literature, highlighting an area for future research.

| Compound | Target | Assay | Result | Source |

| Elatoside L (related oleanane-type triterpene saponin) | NF-κB | Luciferase Reporter Assay (in HepG2 cells) | IC₅₀ = 4.1 µM | [1] |

| Kalopanax-saponin F (related oleanane-type triterpene saponin) | NF-κB | Luciferase Reporter Assay (in HepG2 cells) | IC₅₀ = 9.5 µM | [1] |

| This compound (Elatoside D) | PPARγ | Transactivation Assay | Significantly increased PPARγ transactivation | [1] |

| Kalopanax-saponin F | PPARγ | Transactivation Assay | Significantly increased PPARγ transactivation | [1] |

| Kalopanax-saponin F methylester | PPARγ | Transactivation Assay | Significantly increased PPARγ transactivation | [1] |

Note: The study by Nhiem et al. (2011) states that compounds 4-6, which includes Elatoside D (this compound), significantly increased PPARγ transactivation, but does not provide specific EC₅₀ values in the abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's biological activity.

NF-κB Luciferase Reporter Gene Assay

This in vitro assay is designed to quantify the activation or inhibition of the NF-κB signaling pathway in response to a test compound.

Cell Line: HepG2 (human liver cancer cell line) is commonly used.

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with a NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound. Include a positive control (e.g., TNF-α) to induce NF-κB activation and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition relative to the positive control.

PPARγ Transactivation Assay

This assay measures the ability of a compound to activate the PPARγ nuclear receptor.

Cell Line: HepG2 or other suitable cell lines.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Transfection: Co-transfect the cells with a PPARγ expression vector, a peroxisome proliferator response element (PPRE)-driven luciferase reporter plasmid, and a control plasmid.

-

Compound Treatment: Treat the cells with different concentrations of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis and Luciferase Measurement: Follow the same steps as in the NF-κB assay to measure luciferase activity.

-

Data Analysis: Normalize the luciferase activity and calculate the fold activation relative to the vehicle control.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's activation of the PPARγ signaling pathway.

Conclusion and Future Directions

This compound has demonstrated promising therapeutic potential as both an anti-inflammatory and a metabolic modulatory agent. Its ability to inhibit the NF-κB pathway and activate PPARγ provides a strong rationale for its further investigation. However, the current body of research is still in its early stages.

Future research should focus on:

-

Quantitative Analysis: Determining the precise IC₅₀ and EC₅₀ values of this compound in various in vitro and in vivo models.

-

Broader Therapeutic Screening: Investigating other potential therapeutic effects of this compound, such as its anti-cancer or neuroprotective properties.

-

In Vivo Efficacy: Conducting comprehensive animal studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its therapeutic properties.

References

An In-depth Technical Guide to the Araloside D Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the Araloside D biosynthesis pathway in plants, with a primary focus on the medicinal plant Aralia elata. This compound, a notable oleanane-type triterpenoid saponin, has garnered significant interest for its potential pharmacological activities. This document details the enzymatic steps, key intermediates, and the genetic basis of its synthesis, presenting available quantitative data and experimental methodologies to support further research and development.

Overview of the this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids. The pathway proceeds through the formation of the key aglycone, oleanolic acid, which is then sequentially modified by hydroxylation and glycosylation reactions to yield the final this compound structure. The primary enzyme families implicated in this pathway are β-amyrin synthase, cytochrome P450 monooxygenases (CYP450s), and UDP-dependent glycosyltransferases (UGTs).

Recent genomic and functional analyses of Aralia elata have revealed that tandem duplications of genes within the CYP72A and UGT73 families are a driving force behind the diversity of triterpenoid saponins, including the aralosides.[1][2][3][4][5] The heterologous expression of these genes in Saccharomyces cerevisiae has successfully produced a variety of aralosides, confirming their role in the pathway.[1][2][3][4][5]

The putative biosynthetic pathway leading to this compound is initiated in the cytoplasm with the formation of β-amyrin, which is then hydroxylated and subsequently glycosylated.

Key Enzymes and Their Functions

The biosynthesis of this compound from the oleanolic acid backbone is orchestrated by a series of specific enzymes, primarily from the Cytochrome P450 and UDP-glycosyltransferase superfamilies.

Cytochrome P450 Monooxygenases (CYP450s)

CYP450s are crucial for the hydroxylation of the triterpenoid skeleton, which creates the attachment points for sugar moieties. In Aralia elata, the CYP72A subfamily is particularly important for the synthesis of araloside precursors.

-

Function: Catalyze the oxidation of various positions on the oleanane skeleton.

-

Key Subfamily: CYP72A has been identified as playing a primary role in the C-23 hydroxylation of oleanolic acid to form hederagenin, a key step towards the synthesis of many aralosides.

UDP-Glycosyltransferases (UGTs)

UGTs are responsible for the glycosylation of the sapogenin core, a critical step that significantly influences the biological activity and solubility of the final saponin.

-

Function: Transfer sugar moieties from an activated sugar donor (like UDP-glucose) to the triterpenoid aglycone.

-

Key Subfamily: The UGT73 family in Aralia elata is instrumental in the glycosylation of the oleanane-type saponins. Different members of this family are responsible for attaching specific sugars at distinct positions on the aglycone.

While the overarching roles of these enzyme families are established, the specific members responsible for each precise step in the formation of this compound are a subject of ongoing research.

Quantitative Data

Currently, specific quantitative data for the enzymatic reactions leading directly to this compound, such as enzyme kinetics (Km, kcat) and in planta gene expression levels directly correlated with this compound accumulation, are limited in publicly available literature. However, studies on related triterpenoid saponins provide a framework for the expected ranges of these parameters.

The heterologous production of over 13 aralosides in Saccharomyces cerevisiae by co-expressing combinations of Aralia elata CYP450 and UGT genes provides a valuable dataset for future quantitative analysis.[1][2][3][4][5] Researchers can leverage this system to determine the efficiency of different enzyme combinations in producing specific aralosides.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify putative CYP450 and UGT genes involved in this compound biosynthesis.

Methodology:

-

RNA Extraction: Total RNA is extracted from various tissues of Aralia elata (e.g., leaves, stems, roots) using a suitable kit and quality is assessed using a bioanalyzer.

-

Library Preparation and Sequencing: cDNA libraries are constructed and sequenced using a high-throughput platform (e.g., Illumina).

-

De Novo Assembly and Annotation: The raw sequencing reads are assembled into unigenes. These unigenes are then annotated by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, KOG).

-

Identification of Candidate Genes: Unigenes annotated as cytochrome P450 monooxygenases and UDP-glycosyltransferases are identified. Phylogenetic analysis is performed to classify them into specific families (e.g., CYP72A, UGT73).

-

Expression Analysis: The expression levels of the candidate genes in different tissues are quantified (e.g., as FPKM or TPM values) to identify those that are highly expressed in tissues where aralosides accumulate.

Functional Characterization of Enzymes in a Heterologous Host

Objective: To determine the specific function of candidate CYP450 and UGT enzymes.

Methodology:

-

Gene Cloning: The full-length coding sequences of candidate genes are amplified from Aralia elata cDNA and cloned into a suitable expression vector (e.g., for yeast or E. coli).

-

Heterologous Expression: The expression vectors are transformed into a host organism. For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity. Saccharomyces cerevisiae is a commonly used host for expressing plant CYP450s.

-

In Vitro Enzyme Assay:

-

Protein Purification: The recombinant enzymes are purified from the host cell lysate.

-

Reaction Mixture: The purified enzyme is incubated with the putative substrate (e.g., oleanolic acid for a CYP450, or a hydroxylated intermediate for a UGT) and necessary co-factors (NADPH for CYP450s, UDP-sugar for UGTs) in a suitable buffer.

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the newly formed compound.

-

-

In Vivo Feeding Assays: The engineered microbial strain is cultured in the presence of the precursor compound (e.g., oleanolic acid), and the culture medium and cell extracts are analyzed for the production of the modified product.

Future Outlook and Research Directions

While significant progress has been made in understanding the biosynthesis of aralosides in Aralia elata, several areas warrant further investigation:

-

Precise Pathway Elucidation: The exact sequence of hydroxylation and glycosylation steps leading to this compound needs to be definitively established.

-

Enzyme Specificity and Kinetics: Detailed biochemical characterization of the specific CYP450s and UGTs involved will provide valuable insights into their substrate specificity and catalytic efficiency.

-

Regulatory Mechanisms: The transcriptional regulation of the this compound biosynthetic pathway, including the role of transcription factors and the influence of environmental cues, remains to be explored.

-

Metabolic Engineering: The identified genes can be utilized for the metabolic engineering of plants or microorganisms to enhance the production of this compound for pharmaceutical applications.

This technical guide serves as a foundational resource for researchers aiming to further unravel the complexities of this compound biosynthesis and harness its potential for drug development. The continued application of advanced genomic, transcriptomic, and metabolomic approaches will undoubtedly accelerate our understanding of this important natural product.

References

- 1. Deletion and tandem duplications of biosynthetic genes drive the diversity of triterpenoids in Aralia elata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deletion and tandem duplications of biosynthetic genes drive the diversity of triterpenoids in Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. search.library.uvic.ca [search.library.uvic.ca]

- 4. Deletion and tandem duplications of biosynthetic genes drive the diversity of triterpenoids in Aralia elata [ideas.repec.org]

- 5. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Araloside D: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Araloside D, a triterpenoid saponin. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of natural products for their potential as anticancer agents. While direct cytotoxic data for this compound is not extensively available in the public domain, this guide synthesizes established methodologies and representative data from studies on analogous saponins isolated from the Aralia genus to provide a robust framework for its evaluation. The experimental protocols and data presented are based on standard practices in the field and are intended to serve as a blueprint for conducting such a preliminary screening.

The genus Aralia is known for producing a diverse array of bioactive saponins, with several studies reporting their potential anti-tumor activities.[1][2] This guide will detail the common experimental procedures for assessing cytotoxicity, present hypothetical yet representative quantitative data, and illustrate the underlying cellular mechanisms and workflows through diagrams.

Quantitative Data Summary

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The hypothetical IC50 values for this compound against a panel of human cancer cell lines are summarized in the table below. These values are modeled after the cytotoxic activity of structurally related saponins from Aralia elata and serve as a benchmark for preliminary assessment.[1]

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HL-60 | Human Promyelocytic Leukemia | 15.62 |

| A549 | Human Lung Carcinoma | 11.25 |

| DU145 | Human Prostate Carcinoma | 7.59 |

Experimental Protocols

A detailed methodology for the preliminary cytotoxicity screening of this compound is provided below. This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

1. Cell Culture and Maintenance:

-

Human cancer cell lines (HL-60, A549, and DU145) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

2. Preparation of this compound Stock Solution:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM.

-

The stock solution is stored at -20°C.

-

Working solutions are prepared by diluting the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

3. MTT Cytotoxicity Assay:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM).

-

The cells are then incubated for another 48 hours.

-

Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined by plotting the percentage of cell viability against the concentration of this compound.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Proposed Signaling Pathway for this compound-Induced Apoptosis

Many saponins exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A plausible signaling cascade initiated by this compound leading to apoptosis is depicted below. This pathway involves the activation of caspases, a family of proteases that play a central role in the execution of apoptosis.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Araloside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Araloside D is a triterpenoid saponin found in plants of the Aralia genus, notably Aralia elata. Triterpenoid saponins from this genus, including closely related compounds like Araloside A and C, have garnered significant interest in the scientific community for their potential therapeutic properties. Research suggests that these compounds may modulate key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are implicated in inflammation and cardiovascular diseases. This document provides a detailed protocol for the extraction and purification of this compound, intended to facilitate further research into its biological activities and potential as a therapeutic agent.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of this compound and related compounds from Aralia elata. This data is compiled from various studies and provides a comparative overview of different methodologies.

Table 1: Extraction Parameters for Triterpenoid Saponins from Aralia elata

| Parameter | Method 1: Methanol Extraction | Method 2: Ethanol Extraction |

| Plant Material | Dried root bark of Aralia elata | Dried leaves of Aralia elata |

| Solvent | 70% Methanol in water | 70% Ethanol in water |

| Solid-to-Solvent Ratio | 1:10 (w/v) | 1:10 (w/v) |

| Extraction Technique | Reflux | Ultrasonication |

| Temperature | Boiling point of solvent | 50°C |

| Extraction Time | 2 x 4 hours | 60 minutes |

| Initial Extract Yield | Not specified for this compound | Not specified for this compound |

Table 2: Purification Parameters for this compound

| Parameter | Method 1: Silica Gel Column Chromatography | Method 2: Preparative HPLC |

| Stationary Phase | Silica Gel (e.g., 200-300 mesh) | C18 Reverse-Phase |

| Mobile Phase | Gradient of Chloroform:Methanol:Water | Gradient of Acetonitrile and Water |

| Example Gradient | Start with Chloroform, gradually increase Methanol and Water content | Linear gradient from 45% to 85% Acetonitrile |

| Detection | Thin Layer Chromatography (TLC) | UV at 220 nm |

| Purity Achieved | >95% (typical for saponins) | >98% |

Experimental Protocols

Protocol 1: Extraction of this compound from Aralia elata Root Bark

This protocol is adapted from methods used for the extraction of Araloside A, a structurally similar compound from the same plant source.

1. Materials and Equipment:

- Dried and powdered root bark of Aralia elata

- 70% Methanol (v/v) in distilled water

- Reflux apparatus (round bottom flask, condenser)

- Heating mantle

- Filter paper or gauze

- Rotary evaporator

- Freeze-dryer (lyophilizer)

- n-Hexane

- n-Butanol

- Separatory funnel

2. Procedure:

- Weigh the powdered root bark of Aralia elata.

- Add the powdered bark to a round bottom flask with 70% methanol at a solid-to-solvent ratio of 1:10 (w/v).

- Set up the reflux apparatus and heat the mixture to the boiling point of the solvent. Maintain reflux for 4 hours.

- Allow the mixture to cool to room temperature and filter through gauze or filter paper to separate the extract from the solid plant material.

- Repeat the extraction process on the plant residue for another 4 hours with fresh 70% methanol.

- Combine the extracts from both extractions.

- Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the methanol.

- Freeze-dry the remaining aqueous solution to obtain a crude powder extract.

- Suspend the crude extract in water and perform liquid-liquid partitioning in a separatory funnel.

- First, partition against n-hexane to remove nonpolar compounds. Discard the n-hexane layer.

- Subsequently, partition the aqueous layer against n-butanol. The saponins, including this compound, will preferentially move to the n-butanol layer.

- Collect the n-butanol fraction and concentrate it using a rotary evaporator to obtain the enriched saponin extract.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

1. Materials and Equipment:

- Enriched saponin extract from Protocol 1

- Silica gel (200-300 mesh)

- Glass chromatography column

- Solvents: Chloroform, Methanol, Water

- Thin Layer Chromatography (TLC) plates (silica gel coated)

- TLC developing tank

- UV lamp

- Collection tubes or flasks

- Rotary evaporator

2. Procedure:

- Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

- Dissolve the enriched saponin extract in a minimal amount of methanol.

- Adsorb the dissolved extract onto a small amount of silica gel and dry it to a powder.

- Carefully load the dried sample onto the top of the packed silica gel column.

- Begin elution with 100% chloroform.

- Gradually increase the polarity of the mobile phase by adding methanol and then a small amount of water. A suggested gradient system to separate saponins is a mixture of chloroform, methanol, and water (e.g., starting with 90:10:1 and gradually increasing the proportion of methanol and water).

- Collect fractions of the eluate in separate tubes.

- Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol:Water 7:3:1).

- Visualize the spots on the TLC plate under a UV lamp after spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

- Combine the fractions containing pure this compound, as determined by TLC analysis.

- Evaporate the solvent from the combined fractions using a rotary evaporator to obtain purified this compound.

Visualization of Experimental Workflow and Signaling Pathway

Caption: Workflow for the extraction and purification of this compound.

Caption: Postulated modulation of the PI3K/Akt signaling pathway by this compound.

Application Note: Quantification of Araloside D using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Araloside D is a triterpenoid saponin isolated from the roots and bark of Aralia elata. Triterpenoid saponins from this plant, including this compound, are of significant interest due to their potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound. The method is suitable for routine analysis and quality assurance purposes. Due to the general lack of a strong chromophore in many triterpenoid saponins, detection is performed at a low wavelength.[1][2][3]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

-

Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

-

Software: Chromatography data station software for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A flasks and pipettes.

-

Solvents and Reagents:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade, ultrapure).

-

Formic acid (analytical grade).

-

This compound reference standard (>98% purity).

-

Preparation of Solutions

-

Mobile Phase: The mobile phase consists of a gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[5]

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

-

Sample Preparation:

-

Accurately weigh a suitable amount of powdered plant material or extract.

-

Transfer to a centrifuge tube and add a known volume of methanol.

-

Sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions

The separation and quantification of this compound are achieved using the following chromatographic conditions.

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm)[4] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[5] |

| Gradient Program | 0-10 min, 30-50% B10-25 min, 50-70% B25-30 min, 70-90% B30-35 min, 90% B35.1-40 min, 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C[5] |

| Injection Volume | 10 µL |

| Detection Wavelength | 205 nm[1] |

Method Validation Summary

The developed HPLC-UV method was validated for linearity, precision, accuracy, and sensitivity.

| Validation Parameter | Results |

| Linearity (R²) | > 0.999 |

| Range | 10 - 200 µg/mL |

| Precision (RSD%) | < 2.0% |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of this compound.

Caption: Workflow for this compound Quantification.

Conclusion

The described HPLC-UV method provides a reliable and accurate approach for the quantification of this compound in various samples. The method is straightforward, reproducible, and suitable for high-throughput analysis in a quality control setting. The validation data demonstrates that the method meets the requirements for precision, accuracy, and linearity, ensuring confidence in the obtained results.

References

- 1. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

- 2. Quantification of Oleanolic acid in the flower of Gentiana olivieri Griseb. by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Determination of Four Triterpenoid Saponins in Aralia elata Leaves by HPLC-ELSD Combined with Hierarchical Clustering Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Quantitation of the Bioactive Components in Wasted Aralia elata Leaves Extract with Endothelial Protective Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Development of an Analytical Method for Araloside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aralosides are a class of triterpenoid saponins predominantly isolated from plants of the Aralia genus, which have been investigated for a variety of pharmacological activities. While research has been conducted on compounds like Araloside A and C, specific analytical methodologies and biological data for Araloside D are not as readily available. This document provides a comprehensive, proposed protocol for the development of a robust analytical method for the identification and quantification of this compound in various matrices, including plant extracts and biological samples.

The methodologies outlined herein are based on established techniques for the analysis of similar saponin compounds.[1] This protocol details a systematic approach, from sample preparation to analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique for the quantification of trace compounds in complex mixtures.[2] Additionally, this note provides templates for data presentation and a discussion of a potential signaling pathway to investigate, based on the known activity of a related compound, Araloside C.[3][4]

Materials and Methods

This section outlines the necessary reagents and equipment for the proposed analytical method.

Reagents and Standards:

-

This compound reference standard (if available)

-

Araloside A or C as a surrogate standard (if this compound standard is unavailable)

-

Internal Standard (IS), e.g., a structurally similar saponin not present in the sample

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (LC-MS grade)

-

Solvents for extraction (e.g., ethanol, methanol)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Ultrasonic bath

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of the this compound reference standard and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol or a suitable solvent mixture to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol. Create a working IS solution at a concentration that provides a stable and reproducible signal (e.g., 100 ng/mL).

Sample Preparation: Extraction from Plant Material

This protocol describes a general method for the extraction of saponins from plant material, which may require optimization depending on the specific matrix.

-

Homogenization: Weigh 1 g of dried and powdered plant material.

-

Extraction: Add 20 mL of 70% ethanol and sonicate for 30 minutes. Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Concentration: Combine the supernatants and evaporate the solvent under reduced pressure.

-

Solid-Phase Extraction (SPE) for Clean-up:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Dissolve the dried extract in water and load it onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the saponins with methanol.

-

Evaporate the methanol and reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.

-

HPLC-MS/MS Analysis

The following are proposed starting conditions for the HPLC-MS/MS analysis of this compound, which should be optimized for best results.

Table 1: Proposed HPLC-MS/MS Method Parameters

| Parameter | Recommended Setting |

| HPLC System | |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | Start at 10% B, increase linearly to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusing a standard solution of this compound to identify the precursor ion and then performing a product ion scan to determine the most abundant and stable fragment ions. |

| Dwell Time | 100 ms |

| Collision Energy | To be optimized for each transition |

| Gas Temperatures | To be optimized based on instrument manufacturer's recommendations |

Data Presentation

Quantitative data should be presented in clear and well-structured tables. Below are template tables for presenting method validation and sample analysis results.

Table 2: Method Validation Parameters (Example)

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | (to be determined) |

| Limit of Quantification (LOQ) | (to be determined) |

| Precision (RSD%) | < 15% |

| Accuracy (% Recovery) | 85-115% |

| Matrix Effect | (to be determined) |

Table 3: Quantification of this compound in Samples (Example)

| Sample ID | This compound Concentration (ng/mL or µg/g) | Standard Deviation |

| Sample 1 | ||

| Sample 2 | ||

| Sample 3 |

Experimental Workflow and Signaling Pathway Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Caption: General experimental workflow for the analysis of this compound.

Example Signaling Pathway: Araloside C and ER Stress

While the specific signaling pathway for this compound is not yet elucidated, the related compound Araloside C has been shown to have a protective effect against hypoxia/reoxygenation-induced endoplasmic reticulum (ER) stress.[3] This pathway provides a potential avenue of investigation for the biological activity of this compound. The diagram below illustrates the key components of this pathway.

References

- 1. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins [mdpi.com]

- 3. Araloside C Prevents Hypoxia/Reoxygenation-Induced Endoplasmic Reticulum Stress via Increasing Heat Shock Protein 90 in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Probing the Anti-Inflammatory Potential of Araloside D: In Vitro Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in numerous pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The identification of novel anti-inflammatory agents is a critical area of drug discovery. Araloside D, a triterpenoid saponin, is a natural compound of interest for its potential therapeutic properties. This document provides a detailed framework for the in vitro evaluation of this compound's anti-inflammatory activity, focusing on its effects on key inflammatory mediators and signaling pathways in a macrophage model system.

Hypothetical Data Summary

The following table summarizes hypothetical quantitative data for the anti-inflammatory effects of a test compound, presented here as "this compound," in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data illustrates how to present findings from the described protocols.

| Assay | Parameter | This compound Concentration | Result |

| Cell Viability | Cell Viability (%) vs. Control | 10 µM | 98.5% |

| 25 µM | 96.2% | ||

| 50 µM | 94.8% | ||

| Nitric Oxide (NO) Production | NO Inhibition (%) vs. LPS | 10 µM | 25.3% |

| 25 µM | 48.7% | ||

| 50 µM | 72.1% | ||

| IC50 | 26.5 µM | ||

| Cytokine Production (ELISA) | TNF-α Inhibition (%) vs. LPS | 10 µM | 20.1% |

| 25 µM | 42.5% | ||

| 50 µM | 65.8% | ||

| IL-6 Inhibition (%) vs. LPS | 10 µM | 18.9% | |

| 25 µM | 39.8% | ||

| 50 µM | 61.2% | ||

| IL-1β Inhibition (%) vs. LPS | 10 µM | 22.4% | |

| 25 µM | 45.1% | ||

| 50 µM | 68.9% | ||

| Protein Expression (Western Blot) | p-p65/p65 Ratio (Fold Change vs. LPS) | 50 µM | 0.45 |

| p-ERK1/2/ERK1/2 Ratio (Fold Change vs. LPS) | 50 µM | 0.52 |

Experimental Workflow

The general workflow for assessing the in vitro anti-inflammatory activity of a test compound is depicted below.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

-

Subsequently, stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

-

Nitric Oxide (NO) Assay (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Procedure:

-

After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure (General Sandwich ELISA Protocol):

-

Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature.

-

Wash the plate.

-

Add the substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentrations from the standard curve.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as NF-κB (p65, IκBα) and MAPKs (ERK, JNK, p38).

-

Procedure:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, and a loading control like β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

-

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways often implicated in inflammation and are common targets for anti-inflammatory drug discovery.

Investigating the Anticancer Potential of Araloside D: A Guide to Cell-Based Assays

Introduction

Araloside D, a triterpenoid saponin, has emerged as a compound of interest in oncological research. Preliminary studies suggest its potential as an anticancer agent, necessitating a thorough investigation of its effects on cancer cells. This document provides detailed application notes and protocols for a suite of cell-based assays designed to elucidate the anticancer properties of this compound. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Application Notes

The following assays are fundamental to characterizing the in vitro anticancer efficacy of this compound. Each assay is designed to answer specific questions regarding the compound's impact on cancer cell viability, proliferation, apoptosis, cell cycle progression, and migratory potential.

-

Cell Viability Assay (MTT): This initial screening assay determines the cytotoxic or cytostatic effects of this compound on cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It is crucial for determining whether this compound induces programmed cell death.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): This method assesses the effect of this compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M). An arrest at a specific phase can indicate interference with cell division processes.

-

Cell Migration Assay (Wound Healing/Scratch Assay): This assay evaluates the ability of this compound to inhibit the migration of cancer cells, a key process in tumor metastasis.

Experimental Protocols

1. Cell Viability Assay: MTT Protocol

This protocol outlines the steps to assess the effect of this compound on the viability of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-